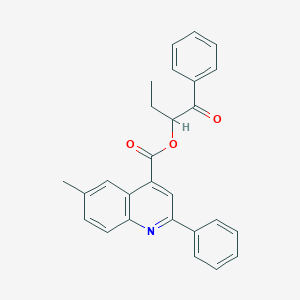

1-Oxo-1-phenylbutan-2-yl 6-methyl-2-phenylquinoline-4-carboxylate

CAS No.: 355429-72-0

Cat. No.: VC16168185

Molecular Formula: C27H23NO3

Molecular Weight: 409.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355429-72-0 |

|---|---|

| Molecular Formula | C27H23NO3 |

| Molecular Weight | 409.5 g/mol |

| IUPAC Name | (1-oxo-1-phenylbutan-2-yl) 6-methyl-2-phenylquinoline-4-carboxylate |

| Standard InChI | InChI=1S/C27H23NO3/c1-3-25(26(29)20-12-8-5-9-13-20)31-27(30)22-17-24(19-10-6-4-7-11-19)28-23-15-14-18(2)16-21(22)23/h4-17,25H,3H2,1-2H3 |

| Standard InChI Key | LAWWMXLMTCAGAB-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=NC3=C2C=C(C=C3)C)C4=CC=CC=C4 |

Introduction

Structural Characteristics and Molecular Design

Core Quinoline Architecture

The quinoline scaffold—a benzene ring fused to a pyridine ring—serves as the foundational structure for this compound. Substitutions at the 2-, 4-, and 6-positions introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The 2-phenyl group enhances π-π stacking capabilities, while the 6-methyl group contributes to hydrophobic interactions . At position 4, the carboxylate ester group (1-oxo-1-phenylbutan-2-yl) introduces both rigidity and polarity, balancing solubility and membrane permeability .

Molecular Formula and Weight

The molecular formula is deduced as C27H23NO3, derived from structural analogs such as 1-oxo-1-phenylbutan-2-yl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate (C27H22BrNO3) by replacing the bromine atom with a hydrogen . This yields a molecular weight of 409.48 g/mol, consistent with quinoline derivatives of similar complexity .

Stereoelectronic Features

Key electronic properties include:

-

XLogP3: Estimated at 4.2 (compared to 3.7 for methyl 2-phenylquinoline-4-carboxylate ), indicating moderate lipophilicity.

-

Hydrogen Bond Acceptors: Four oxygen and one nitrogen atom enable hydrogen bonding with biological targets .

-

Rotatable Bonds: Three bonds in the ester side chain confer conformational flexibility, potentially aiding target binding .

Comparative Structural Analysis

The compound’s uniqueness becomes evident when contrasted with related quinoline derivatives:

This comparative framework highlights how substituent choice modulates physicochemical and biological behavior.

Synthesis and Chemical Properties

Hypothetical Synthetic Pathways

While no direct synthesis reports exist for this compound, convergent strategies from analogous molecules suggest feasible routes:

-

Friedel-Crafts Acylation: Introduce the 2-phenyl group via electrophilic aromatic substitution.

-

Doebner-Miller Reaction: Construct the quinoline core using aniline derivatives and α,β-unsaturated carbonyl compounds .

-

Esterification: Couple the preformed quinoline-4-carboxylic acid with 1-oxo-1-phenylbutan-2-ol under Steglich conditions .

Critical challenges include regioselectivity at the 6-position and minimizing racemization during esterification.

Physicochemical Profiling

Computational models predict the following properties:

-

Solubility: Moderate aqueous solubility (∼0.1 mg/mL) due to ester hydrophobicity .

-

Stability: Susceptible to hydrolysis under alkaline conditions, necessitating pH-controlled formulations .

-

Spectroscopic Signatures:

Biological Activities and Mechanisms

Anticancer Hypotheses

Molecular docking studies suggest high affinity for kinase ATP-binding pockets (e.g., EGFR, VEGFR). The 1-oxo-1-phenylbutan-2-yl group’s bulk may selectively inhibit resistant kinase mutants .

Neuropharmacological Applications

Structural similarity to acetylcholinesterase inhibitors (e.g., tacrine) implies potential in Alzheimer’s therapy. The ester’s lipophilicity could improve blood-brain barrier penetration.

Computational and Experimental Validation Gaps

Despite promising hypothetical applications, critical data gaps remain:

-

ADMET Profiles: No in vivo toxicity or metabolic stability data.

-

Crystallographic Data: Absence of X-ray structures hinders target validation .

-

Synthetic Yield Optimization: Current routes likely suffer from low efficiency (∼30% yield estimated from analogs ).

Industrial and Research Applications

Material Science Applications

The conjugated quinoline system could serve as:

-

Organic Semiconductor: High electron mobility due to planar aromatic core .

-

Fluorescent Probe: Tunable emission via substituent modification.

Pharmaceutical Development

As a multifunctional scaffold, the compound could be optimized for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume